2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group and a carboxylic acid group further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyridazine ring. The final step involves the oxidation of the resulting compound to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its pyridazine ring structure, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile scaffold for further functionalization and exploration in various research fields.
Properties
Molecular Formula |
C13H12N2O4 |
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Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-11(13(17)18)12(16)15(14-8)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,17,18) |
InChI Key |
OWGQSRZVPIMBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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